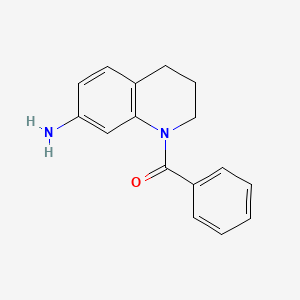

1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine

Description

Properties

IUPAC Name |

(7-amino-3,4-dihydro-2H-quinolin-1-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c17-14-9-8-12-7-4-10-18(15(12)11-14)16(19)13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLGDKJOLRAYCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)N)N(C1)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine typically involves the condensation of an appropriate benzoyl chloride with 1,2,3,4-tetrahydroquinoline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Benzyl-substituted tetrahydroquinoline.

Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine has been investigated for its anticancer potential. Research indicates that compounds within the tetrahydroquinoline class exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in cancer cells through mechanisms that are yet to be fully elucidated.

Antimycobacterial Activity

This compound has also been identified as a lead for developing new antimycobacterial agents. Its structural components suggest it may interact with specific targets in Mycobacterium tuberculosis, making it a candidate for further exploration in the treatment of tuberculosis .

Neuropharmacological Applications

The tetrahydroquinoline scaffold is known for its neuropharmacological properties. Compounds similar to this compound have shown promise in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders .

Interaction Profiles

Research indicates that this compound interacts with several biological targets:

| Biological Target | Mechanism of Action | Potential Applications |

|---|---|---|

| Enzymes | Inhibition | Anticancer therapies |

| Receptors | Modulation | Neuropharmacological treatments |

| Pathways | Regulation | Antimycobacterial activity |

These interactions suggest that the compound may modulate enzyme activity or receptor signaling pathways, leading to various therapeutic effects.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound and its analogs:

Mechanism of Action

The mechanism of action of 1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine involves its interaction with specific molecular targets. The benzoyl group can interact with various enzymes and receptors, modulating their activity. The tetrahydroquinoline scaffold provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the tetrahydroquinoline or tetrahydroisoquinoline core but differ in substituents, molecular properties, and applications:

1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine (C₁₀H₁₄N₂)

- Substituent : Methyl group at the 1-position.

- Molecular Weight : 162.24 g/mol (hydrochloride salt: 198.7 g/mol) .

- Applications : Widely used as a pharmaceutical intermediate, particularly in the synthesis of neurologically active agents. Its hydrochloride salt (CAS 927684-97-7) is commercially available with ≥95% purity .

1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine (C₁₅H₁₆N₂O₂S)

- Substituent : Phenylsulfonyl group at the 1-position.

- Molecular Weight : 300.37 g/mol .

- Applications : Likely employed in materials science due to the sulfonyl group’s electron-withdrawing properties, which may improve thermal stability or polymer compatibility.

- Key Difference : The sulfonyl group introduces polarity, increasing solubility in polar solvents compared to benzoyl derivatives.

2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine (C₁₁H₁₄N₂O)

- Substituent: Acetyl group at the 2-position of a tetrahydroisoquinoline scaffold.

- Molecular Weight : 190.24 g/mol .

- Applications: Serves as a precursor in alkaloid synthesis. The isoquinoline structure may confer distinct receptor-binding profiles compared to quinoline derivatives.

- Key Difference : The acetyl group at the 2-position alters the molecule’s conformational flexibility, impacting its interaction with biological targets.

Data Table: Structural and Functional Comparison

Research Findings and Mechanistic Insights

- Synthetic Pathways : The benzoyl derivative is synthesized via radical addition reactions, where benzoyl radicals interact with nitrogen-containing intermediates (e.g., azo compounds) . This contrasts with methyl derivatives, which are typically alkylated using methyl halides under basic conditions .

- Reactivity Trends : Benzoyl-substituted compounds exhibit enhanced electron delocalization, stabilizing intermediates in chain-decomposition reactions . This property may influence their utility in catalytic or photochemical applications.

- Biological Relevance: Tetrahydroquinoline derivatives with electron-withdrawing groups (e.g., sulfonyl) often show improved binding to serotonin or dopamine receptors compared to alkyl-substituted analogs .

Biological Activity

1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with a benzoyl substituent, which contributes to its unique chemical properties. The molecular formula is , and it has been characterized for its potential interactions with various biological targets.

Research indicates that this compound exhibits several mechanisms of action:

- Opioid Receptor Interaction : It has been shown to act as an agonist at the mu-opioid receptor (MOR) and a partial agonist at the delta-opioid receptor (DOR). This dual activity suggests potential use in pain management and analgesic therapies .

- Anti-inflammatory Effects : Studies have indicated that this compound possesses anti-inflammatory properties, which may be attributed to its ability to modulate inflammatory pathways.

Table 1: Biological Activities of this compound

Case Studies and Research Findings

- Analgesic Efficacy : In a study utilizing the warm water tail withdrawal (WWTW) assay, this compound demonstrated significant antinociceptive effects. The compound produced dose-dependent increases in latency to tail flick, indicating effective pain relief comparable to standard analgesics like morphine .

- In Vitro Anti-inflammatory Activity : Another study investigated the compound's ability to inhibit pro-inflammatory cytokines in cultured macrophages. Results showed a marked reduction in TNF-alpha and IL-6 levels upon treatment with this compound.

- Cytotoxicity Against Cancer Cell Lines : The compound was evaluated for its cytotoxic effects against various cancer cell lines. It exhibited selective toxicity towards certain types of cancer cells while sparing normal cells, suggesting a potential therapeutic window for cancer treatment .

Table 2: Comparison of Biological Activities

| Compound | MOR Affinity (Ki) | DOR Affinity (Ki) | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Low (nM range) | Moderate | Yes |

| UMB425 | Moderate | High | No |

| S-(R)-6-benzyl-tetrahydroquinoline | High | Low | Yes |

This table highlights the varying affinities and activities of related compounds. Notably, while this compound shows both analgesic and anti-inflammatory properties, other compounds may exhibit stronger effects at specific receptors but lack anti-inflammatory activity.

Q & A

Q. What are the key considerations in synthesizing 1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine?

Synthesis typically involves multi-step reactions, including cyclization, benzoylation, and functional group protection. For example, analogous tetrahydroquinoline derivatives are synthesized via:

- Cyclization : Formation of the tetrahydroquinoline core using reductive amination or acid-catalyzed cyclization .

- Benzoylation : Introducing the benzoyl group via Friedel-Crafts acylation or nucleophilic substitution under anhydrous conditions .

- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC or HPLC .

Q. Which spectroscopic techniques are critical for structural characterization?

- NMR : H and C NMR to confirm hydrogen/carbon environments (e.g., distinguishing aromatic protons from aliphatic tetrahydroquinoline protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- IR Spectroscopy : Identification of functional groups (e.g., carbonyl stretch at ~1650–1700 cm for benzoyl) .

Q. What safety protocols are essential during handling?

- PPE : Gloves, lab coats, and goggles to prevent dermal/ocular exposure (based on analogous tetrahydroquinoline safety data) .

- Ventilation : Use fume hoods due to potential dust inhalation risks .

- Storage : Inert atmosphere (N) and desiccators to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance benzoylation efficiency but may require strict temperature control .

- Catalysis : Lewis acids (e.g., AlCl) for Friedel-Crafts acylation, with monitoring via in-situ FTIR to avoid over-acylation .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., di-benzoylated derivatives) and adjust stoichiometry .

Q. How to resolve contradictions in reported biological activity data?

- Structural Analog Comparison : Compare substituent effects (e.g., chloro vs. methoxy groups) on receptor binding using SAR studies .

- Assay Standardization : Control variables like solvent (DMSO concentration) and cell line viability assays (MTT vs. resazurin) to reduce variability .

- Meta-Analysis : Cross-reference PubChem bioactivity data with in-house assays to identify outliers .

Q. What computational strategies predict the compound’s biological activity?

- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs) .

- QSAR Modeling : Correlate electronic descriptors (HOMO/LUMO energies) with experimental IC values .

- MD Simulations : Assess binding stability over time (e.g., RMSD plots to evaluate ligand-protein complex dynamics) .

Q. How to design experiments to evaluate metabolic stability?

- In Vitro Models : Liver microsomal assays (e.g., human CYP450 isoforms) to identify major metabolites via UPLC-QTOF .

- Isotope Labeling : C-labeled compound tracks metabolic pathways in hepatocyte cultures .

- Data Interpretation : Compare half-life (t) across species to predict interspecies variability .

Methodological Guidance for Data Interpretation

- Handling Spectral Overlaps : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

- Quantifying Purity : Combine HPLC-DAD (diode array detection) with charged aerosol detection (CAD) for non-UV-active impurities .

- Statistical Validation : Apply ANOVA for batch-to-batch variability analysis in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.